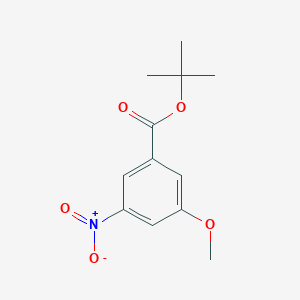

tert-Butyl 3-methoxy-5-nitrobenzoate

Description

Significance of Nitro and Methoxy (B1213986) Substituents in Aromatic Systems

The reactivity of an aromatic ring is heavily dictated by the electronic properties of its substituents. The nitro (-NO2) and methoxy (-OCH3) groups, both present in tert-butyl 3-methoxy-5-nitrobenzoate, exert powerful, albeit opposing, electronic effects.

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. wikipedia.orgmasterorganicchemistry.com This strong electron-withdrawing nature deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions. quora.comcymitquimica.com When such reactions do occur, the nitro group directs incoming electrophiles primarily to the meta position. quora.comyoutube.com The presence of a nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present at an ortho or para position. cymitquimica.com

Conversely, the methoxy group generally functions as an electron-donating group. byjus.com While the oxygen atom is highly electronegative and does withdraw electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be delocalized into the aromatic π-system (resonance effect). wikiwand.comnih.gov This resonance donation is typically the dominant effect, increasing the electron density of the ring, particularly at the ortho and para positions, and thus activating the ring towards electrophilic substitution. masterorganicchemistry.com However, when placed at the meta position relative to a reaction center, the resonance effect is minimized, and its electron-withdrawing inductive effect can become more influential. oup.com

In a molecule like this compound, these two groups are in a meta relationship to each other. Their combined influence creates a unique electronic environment on the aromatic ring, which can be strategically exploited in multi-step syntheses.

Overview of this compound as a Synthetic Synthon

A synthetic synthon is a conceptual unit within a molecule that can be formed or transformed by a known synthetic operation. This compound is a valuable synthon precisely because of the distinct reactivity of its three functional components: the tert-butyl ester, the nitro group, and the methoxy group.

The Tert-Butyl Ester Group : The tert-butyl ester serves as an excellent protecting group for the carboxylic acid functionality. thieme-connect.com Its bulky nature provides steric hindrance against nucleophilic attack. fiveable.me Crucially, tert-butyl esters are remarkably stable under basic and many other reaction conditions but can be readily cleaved (deprotected) under acidic conditions to regenerate the carboxylic acid. fiveable.mearkat-usa.org This stability allows chemists to perform reactions elsewhere on the molecule, such as modifying the nitro group, without unintended reactions at the ester site. fiveable.me

The Nitro Group : The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH2) using various reagents, such as iron in acetic acid, tin(II) chloride, or through catalytic hydrogenation. sciencemadness.orgsciencemadness.org This transformation is fundamental in organic synthesis for the preparation of substituted anilines, which are themselves important precursors for dyes, pharmaceuticals, and polymers. The reduction of a nitrobenzoate to an aminobenzoate is a common synthetic strategy. oup.comnih.gov

The Methoxy Group : The methoxy group is generally stable and less reactive than the other two functionalities, primarily serving to modulate the electronic properties of the aromatic ring.

Therefore, this compound can be used as a starting material to generate various 3,5-disubstituted benzoic acid derivatives. For instance, reduction of the nitro group would yield tert-butyl 3-amino-5-methoxybenzoate. Subsequent hydrolysis of the ester under acidic conditions would then produce 3-amino-5-methoxybenzoic acid. This step-wise modification makes the parent compound a highly useful and versatile intermediate.

Historical Context of Related Benzoic Acid Derivatives in Chemical Research

The study of benzoic acid and its derivatives has a rich history that predates modern structural chemistry. Benzoic acid was first described in the 16th century by figures including Nostradamus (1556), who performed a dry distillation of gum benzoin, a resin from Styrax trees. wikipedia.orgnewworldencyclopedia.orgredox.com For a long time, this was the only known source of the compound. newworldencyclopedia.org

The chemical composition and structure of benzoic acid were determined in 1832 by Justus von Liebig and Friedrich Wöhler, a landmark achievement in the early development of organic chemistry. wikiwand.comnewworldencyclopedia.org Early industrial production methods, developed in the late 1800s, involved the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride (B1165640). chemcess.com These methods have since been replaced by the modern industrial process of partial oxidation of toluene (B28343) with air, which is more environmentally friendly and uses inexpensive raw materials. newworldencyclopedia.orgchemcess.com In 1875, the antifungal properties of benzoic acid were discovered by Salkowski, leading to its long-standing use as a food preservative. wikipedia.orgwikiwand.com The exploration of benzoic acid derivatives has continued unabated, leading to the synthesis of countless compounds with applications ranging from medicine to materials science. wikipedia.orgpearson.com

Data Tables

Table 1: Physicochemical Properties of 3-Methoxy-5-nitrobenzoic Acid

This table details the properties of the carboxylic acid precursor to this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | nih.gov |

| Molecular Weight | 197.14 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Purity | >98% | cymitquimica.com |

Table 2: Electronic Effects of Substituents on the Aromatic Ring

This table summarizes the dual electronic influences exerted by the methoxy and nitro groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OCH₃ (Methoxy) | Electron-withdrawing | Electron-donating | Activating (ortho, para-directing) |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Deactivating (meta-directing) |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

tert-butyl 3-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-9(13(15)16)7-10(6-8)17-4/h5-7H,1-4H3 |

InChI Key |

YLIHQRZYXYVZNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Methoxy 5 Nitrobenzoate

Esterification Approaches from 3-methoxy-5-nitrobenzoic acid

The direct conversion of 3-methoxy-5-nitrobenzoic acid to its tert-butyl ester presents a significant challenge due to the steric hindrance of the tert-butyl group and the potential for acid-catalyzed side reactions.

Direct Esterification Protocols

Traditional Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is generally ineffective for the synthesis of tert-butyl esters. The harsh acidic conditions and high temperatures tend to cause the rapid dehydration of tert-butyl alcohol to isobutene, leading to low yields of the desired ester.

To overcome these limitations, milder methods that activate the carboxylic acid under neutral or slightly basic conditions are employed. The Steglich esterification is a prominent example of such a method. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The subsequent nucleophilic attack by tert-butanol (B103910), facilitated by DMAP, leads to the formation of the tert-butyl ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct that can form from the rearrangement of the O-acylisourea intermediate. organic-chemistry.org

Table 1: Examples of Steglich Esterification for Sterically Hindered or Sensitive Carboxylic Acids (Illustrative data based on similar reactions)

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |

| 3,5-Dinitrobenzoic Acid | 2-Hydroxyethyl methacrylate | DCC | DMAP | DMF | Good | jocpr.com |

| Phenylacetic Acid | tert-Butanol | EDC.HCl | DMAP | DMC | 66 | rsc.org |

| Generic Carboxylic Acid | tert-Butanol | DCC | DMAP | CH2Cl2 | High | organic-chemistry.org |

| (R)-(-)-Carvone derivative | Cinnamic acid derivative | DIC | DMAP | DCM | 79 | nih.gov |

Note: DCC = N,N'-Dicyclohexylcarbodiimide, DMAP = 4-(Dimethylamino)pyridine, EDC.HCl = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DIC = N,N'-Diisopropylcarbodiimide, DMF = Dimethylformamide, DCM = Dichloromethane, DMC = Dimethyl carbonate. Data is illustrative of the general effectiveness of the method.

Transesterification Reactions Utilizing tert-Butyl Alcohol

Transesterification, the conversion of one ester to another by reaction with an alcohol, offers an alternative route. In this approach, a more readily available ester of 3-methoxy-5-nitrobenzoic acid, such as the methyl or ethyl ester, would be reacted with tert-butyl alcohol. This equilibrium-driven reaction typically requires a catalyst.

Acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, but they suffer from the same drawback as in direct esterification, namely the acid-catalyzed decomposition of tert-butanol. itb.ac.id Base-catalyzed transesterification, using catalysts such as sodium or potassium tert-butoxide, can be more effective. The bulky tert-butoxide base can facilitate the reaction, although the equilibrium may still not strongly favor the formation of the more sterically hindered tert-butyl ester.

Metal triflates, such as aluminum triflate (Al(OTf)3), have been investigated as catalysts for transesterification reactions. itb.ac.id While effective for transesterification with primary and secondary alcohols, studies have shown that tert-butanol can be unreactive under these conditions. itb.ac.id

Table 2: Catalytic Transesterification of Esters with Various Alcohols (Illustrative data based on similar reactions)

| Substrate Ester | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| Methyl Oleate | iso-Propanol | Al(OTf)3 | 165 °C, 1 h | Quantitative | itb.ac.id |

| Methyl Oleate | tert-Butanol | Al(OTf)3 | 165 °C, 1 h | No reaction | itb.ac.id |

| Jatropha Oil | Methanol | Al(OTf)3 | 165 °C, 1 h | 99% | itb.ac.id |

| Rapeseed Oil | Methanol (with tert-butanol as co-solvent) | Novozym 435 | 40 °C, 24 h | 76.1% | Not a direct transesterification with t-BuOH |

Note: This table illustrates the general applicability of different catalysts in transesterification and highlights the challenge with tert-butanol.

Aromatic Nitration Strategies for Precursors

An alternative synthetic strategy involves the formation of the tert-butyl ester of a suitable precursor, followed by the introduction of the nitro group onto the aromatic ring via electrophilic aromatic substitution. The logical precursor for this route is tert-butyl 3-methoxybenzoate.

Regioselective Nitration of Methoxy-substituted Benzoic Acid Derivatives

The nitration of tert-butyl 3-methoxybenzoate is governed by the directing effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The tert-butoxycarbonyl group (-COOC(CH3)3) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

In the case of tert-butyl 3-methoxybenzoate, the positions ortho to the methoxy group are positions 2 and 4, and the para position is position 6. The positions meta to the ester group are positions 2 and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring nitration at the 2, 4, and 6 positions. However, due to steric hindrance from the bulky tert-butyl ester group, substitution at the 2-position is less likely. The primary products expected would be a mixture of the 4-nitro and 6-nitro isomers. To obtain the desired 5-nitro isomer via this route would be challenging due to the directing effects of the existing substituents. A different precursor would be needed to favor substitution at the 5-position.

For the synthesis of the target compound, the nitration of a precursor where the directing groups favor substitution at the 5-position would be necessary. If we consider the nitration of 3-methoxybenzoic acid itself, the methoxy group directs ortho and para (to positions 2, 4, and 6), while the carboxylic acid group directs meta (to position 5). In this case, there is a possibility of obtaining the 5-nitro isomer, although a mixture of products is likely.

Evaluation of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions can influence the regioselectivity and yield of the nitration reaction. A common and potent nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgquora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). quora.com The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts, including dinitrated species. rsc.org

Other nitrating systems can also be employed. For instance, nitric acid in acetic anhydride (B1165640) is another common nitrating agent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired level of nitration and regioselectivity.

Table 3: Comparison of Nitrating Agents for Aromatic Compounds (Illustrative data based on the nitration of methyl benzoate)

| Substrate | Nitrating Agent | Conditions | Major Product | Yield | Reference |

| Methyl Benzoate (B1203000) | Conc. HNO3 / Conc. H2SO4 | 0-15 °C | Methyl 3-nitrobenzoate | High | rsc.org |

| Methyl Benzoate | Conc. HNO3 / Conc. H2SO4 | Controlled addition | Methyl 3-nitrobenzoate | Not specified | quora.com |

Note: This table illustrates the common nitrating conditions for a related deactivated aromatic ester.

Multi-step Synthetic Sequences

A plausible and efficient multi-step synthesis of tert-butyl 3-methoxy-5-nitrobenzoate would likely commence with 3-methoxybenzoic acid. The synthetic sequence would involve the protection of the carboxylic acid as a methyl or ethyl ester, followed by nitration, and then transesterification to the desired tert-butyl ester. An alternative, and perhaps more direct, multi-step route would be the nitration of 3-methoxybenzoic acid to yield 3-methoxy-5-nitrobenzoic acid, followed by a Steglich esterification to introduce the tert-butyl group.

A potential synthetic pathway is outlined below:

Step 1: Nitration of 3-methoxybenzoic acid. 3-methoxybenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This reaction is expected to yield a mixture of isomers, from which 3-methoxy-5-nitrobenzoic acid would need to be isolated.

Step 2: Esterification of 3-methoxy-5-nitrobenzoic acid. The purified 3-methoxy-5-nitrobenzoic acid is then subjected to Steglich esterification conditions. The acid is reacted with tert-butanol in the presence of DCC and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane to afford the final product, this compound.

This sequence strategically places the challenging esterification of a sterically hindered alcohol as the final step, avoiding the complexities of regioselective nitration on a molecule with multiple activating and deactivating groups where the desired isomer is not the most favored one.

Strategies Involving Functional Group Interconversions on the Aromatic Ring

This synthetic approach begins with an aromatic precursor that already contains some of the required structural elements, followed by the chemical transformation of existing functional groups to achieve the final product. A viable pathway commences with 3-methoxy-5-nitroaniline (B1585972), a commercially available starting material. This strategy involves the conversion of the amino group into a tert-butoxycarbonyl group via a multi-step process involving a diazonium salt intermediate.

The key steps in this methodology are:

Diazotization: The amino group of 3-methoxy-5-nitroaniline is converted into a diazonium salt. This is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. youtube.comyoutube.com

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to replace the diazonium group (-N₂⁺) with a nitrile group (-CN). youtube.com This is accomplished by treating the salt with copper(I) cyanide (CuCN). youtube.com The product of this step is 3-methoxy-5-nitrobenzonitrile.

Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid. This transformation can be carried out under either acidic or basic conditions, followed by acidification. doubtnut.combrainly.incollegedunia.com For instance, heating the nitrile in the presence of an aqueous acid (e.g., H₂SO₄ or HCl) will yield 3-methoxy-5-nitrobenzoic acid. doubtnut.com

Esterification: The final step is the esterification of the carboxylic acid group to form the desired tert-butyl ester. This can be challenging due to the steric hindrance of the tert-butyl group. A common method involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. Another approach is the reaction with N,N'-di-tert-butyl-O-methylisourea.

Table 1: Reaction Scheme for Functional Group Interconversion

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Diazotization | 3-methoxy-5-nitroaniline | NaNO₂, HCl, H₂O, 0-5 °C | 3-methoxy-5-nitrobenzenediazonium chloride |

| 2. Sandmeyer Reaction | 3-methoxy-5-nitrobenzenediazonium chloride | CuCN, heat | 3-methoxy-5-nitrobenzonitrile |

| 3. Hydrolysis | 3-methoxy-5-nitrobenzonitrile | H₂SO₄ (aq), H₂O, heat | 3-methoxy-5-nitrobenzoic acid |

| 4. Esterification | 3-methoxy-5-nitrobenzoic acid | Isobutylene, H₂SO₄ (cat.) OR t-BuOH, DCC, DMAP | This compound |

Sequential Introduction of Ester, Methoxy, and Nitro Functionalities

An alternative and often more direct route involves the sequential placement of the functional groups onto a simpler aromatic starting material. A logical and efficient sequence begins with 3-methoxybenzoic acid, proceeding through nitration followed by esterification.

Nitration: The first step is the electrophilic aromatic substitution of 3-methoxybenzoic acid. The methoxy group (-OCH₃) is an activating, ortho-para director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C5 position, which is meta to the carboxyl group and ortho to the methoxy group. The nitronium ion is generated from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The reaction must be carefully controlled, often at low temperatures, to prevent the formation of dinitro byproducts. truman.edu This yields 3-methoxy-5-nitrobenzoic acid.

Esterification: The second step is the conversion of the resulting 3-methoxy-5-nitrobenzoic acid into its tert-butyl ester. Due to the stability of tert-butyl esters under many conditions except strong acid, they serve as effective protecting groups. thieme.de Several methods can be employed for this transformation:

Acid-catalyzed reaction with tert-butanol: While possible, this equilibrium-driven reaction often requires forcing conditions.

Reaction with tert-butylating agents: More efficient methods utilize reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or treatment with tert-butyl 2,2,2-trichloroacetimidate.

Transesterification: If the methyl ester is prepared first (a less sterically hindered reaction), it can be converted to the tert-butyl ester via transesterification, for example, by using potassium tert-butoxide in an appropriate solvent. thieme-connect.com

Table 2: Reaction Scheme for Sequential Introduction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Nitration | 3-methoxybenzoic acid | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 3-methoxy-5-nitrobenzoic acid |

| 2. Esterification | 3-methoxy-5-nitrobenzoic acid | Boc₂O, DMAP, CH₂Cl₂ OR K-t-butoxide, t-BuOH | This compound |

This sequential approach is often preferred for its efficiency and the high degree of regiochemical control afforded by the directing effects of the substituents present on the aromatic ring during the nitration step.

Reactivity and Chemical Transformations of Tert Butyl 3 Methoxy 5 Nitrobenzoate

Reactions Involving the Ester Moiety

The tert-butyl ester group is known primarily as a protecting group for carboxylic acids. Its reactivity is characterized by its susceptibility to cleavage under acidic conditions and its general resistance to basic and nucleophilic attack, a feature attributed to the steric hindrance provided by the bulky tert-butyl group.

Hydrolysis to 3-methoxy-5-nitrobenzoic acid

The hydrolysis of the tert-butyl ester to its corresponding carboxylic acid, 3-methoxy-5-nitrobenzoic acid, is a fundamental transformation. Due to the stability of the tert-butyl cation, this reaction is efficiently carried out under acidic conditions. A common and mild reagent for this deprotection is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM).

The mechanism proceeds via protonation of the ester's carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. However, the preferred pathway involves the protonation of the ether oxygen, followed by the departure of the very stable tert-butyl carbocation, which is subsequently deprotonated to form isobutylene (B52900) gas. The resulting carboxylic acid is then obtained upon workup. This method is advantageous as it avoids the harsh basic conditions that could potentially lead to other side reactions.

Table 1: Conditions for Hydrolysis of tert-Butyl 3-methoxy-5-nitrobenzoate

| Reagent System | Solvent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 3-methoxy-5-nitrobenzoic acid |

This table is based on established methods for tert-butyl ester deprotection.

Transesterification with Different Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For tert-butyl esters, this reaction is challenging under traditional base-catalyzed conditions due to steric hindrance, which impedes nucleophilic attack at the carbonyl carbon.

Acid-catalyzed methods are generally more effective. organic-chemistry.org Catalysts such as scandium(III) triflate (Sc(OTf)₃) or various borane (B79455) catalysts have been reported to facilitate the transesterification of sterically hindered esters. rsc.org The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used, or the leaving alcohol (tert-butanol) is removed from the reaction mixture as it forms. For this compound, this would allow for the synthesis of various other esters, such as methyl or ethyl 3-methoxy-5-nitrobenzoate.

Reduction to Corresponding Benzylic Alcohol Derivatives

The reduction of an ester functional group typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. libretexts.orgwikipedia.org In the case of this compound, the desired benzylic alcohol derivative would be (3-methoxy-5-nitrophenyl)methanol.

However, a significant challenge arises from the presence of the nitro group. LiAlH₄ is a non-selective reducing agent that will also readily reduce an aromatic nitro group. wikipedia.org The reduction of a nitro group with LiAlH₄ can lead to various products, often resulting in the corresponding amine or azo compounds, depending on the reaction conditions. reddit.com Therefore, a one-pot reduction of this compound with LiAlH₄ would not selectively yield the benzylic alcohol while preserving the nitro group. Achieving such a selective transformation would necessitate a multi-step synthetic route involving the protection of the nitro group before the ester reduction.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and is itself susceptible to reduction.

Reduction to Amino Derivatives (e.g., 3-amino-5-methoxybenzoates)

The reduction of the nitro group to an amine is one of the most important transformations for nitroaromatic compounds, providing a gateway to a wide range of further functionalization. This conversion can be achieved using several methods, with catalytic hydrogenation being one of the most common and clean procedures.

The reduction of this compound to tert-butyl 3-amino-5-methoxybenzoate has been successfully demonstrated using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild conditions, offering high chemoselectivity by leaving the ester and methoxy (B1213986) groups intact.

Other established methods for nitro group reduction that are compatible with ester functionalities include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). These methods are valued for their reliability and effectiveness.

Table 2: Reported Conditions for Nitro Group Reduction

| Reagent System | Solvent | Product |

| H₂, Palladium on Carbon (Pd/C) | Ethanol | tert-Butyl 3-amino-5-methoxybenzoate |

| Iron (Fe), Ammonium Chloride | Ethanol/Water | tert-Butyl 3-amino-5-methoxybenzoate |

| Tin(II) Chloride (SnCl₂) | Ethyl Acetate | tert-Butyl 3-amino-5-methoxybenzoate |

This table includes a specifically reported method and other generally applicable, chemoselective methods.

Potential for Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. nih.gov The nitro group in this compound strongly activates the aromatic ring for nucleophilic attack. SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For SNAr to occur, a suitable leaving group must be present on the ring, typically a halide. In the parent compound, there are no halide leaving groups. However, if a related substrate, such as tert-butyl 4-chloro-3-methoxy-5-nitrobenzoate, were used, the nitro group would direct the nucleophilic attack to the positions ortho and para to it. In this hypothetical case, the chlorine at C4 is para to the nitro group at C1 (if we renumber for this example) and would be highly activated towards substitution.

In the structure of this compound itself, the positions ortho (C4, C6) and para (C2) to the nitro group are activated. The methoxy group at C3 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. chempedia.info However, the activating effect of the nitro group is dominant. While there is no inherent leaving group on the ring, SNAr reactions have been observed where an alkoxy group can act as a leaving group, although this is less common. nih.gov Therefore, there is a potential for a strong nucleophile to displace the methoxy group at C3, although this would be electronically disfavored compared to substitution at a position activated by the nitro group if a leaving group were present there.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) in this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation to yield the corresponding phenolic derivative.

Demethylation Reactions to Phenolic Derivatives

The conversion of the methoxy group to a hydroxyl group is a significant transformation, yielding tert-butyl 3-hydroxy-5-nitrobenzoate. This reaction is typically achieved using strong Lewis acids or certain Brønsted acids.

Commonly employed reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). chem-station.com

Boron Tribromide (BBr₃): As a powerful Lewis acid, BBr₃ readily coordinates with the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. The reaction is often initiated at low temperatures, such as -78°C to 0°C, and then gradually warmed to ensure a controlled reaction. chem-station.com The high reactivity of BBr₃ necessitates careful handling and quenching procedures due to its vigorous reaction with water. chem-station.com

Aluminum Chloride (AlCl₃): While also a strong Lewis acid, AlCl₃ is generally less reactive than BBr₃. chem-station.com Demethylation using AlCl₃ may require heating in a suitable solvent like dichloromethane. Research has shown that AlCl₃ can be an effective reagent for the demethylation of aryl methyl ethers, including those with electron-withdrawing groups like a nitro group. One study on the demethylation of ortho-substituted aryl methyl ethers using AlCl₃ demonstrated high conversions and tolerance for various functional groups, including nitro substituents. researchgate.net The proposed mechanism involves the complexation of AlCl₃ with the methoxy oxygen and an adjacent electron-withdrawing group, which assists in the cleavage. researchgate.net

Hydrobromic Acid (HBr): A 47% aqueous solution of HBr is a common Brønsted acid reagent for demethylation. The reaction mechanism involves protonation of the methoxy oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the phenol (B47542) and bromomethane. chem-station.com This method often requires elevated temperatures, around 130°C, and acetic acid can be used as a co-solvent to improve the solubility of the substrate. chem-station.com

The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule. For this compound, the tert-butyl ester group is sensitive to strong acids and high temperatures, which could lead to its cleavage. Therefore, milder conditions and careful selection of the reagent are crucial to selectively cleave the methyl ether without affecting the ester.

| Reagent | General Conditions | Mechanistic Pathway |

| Boron Tribromide (BBr₃) | Low temperature (-78°C to 0°C) in an inert solvent (e.g., dichloromethane) | Lewis acid-assisted cleavage |

| Aluminum Chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile (B52724) | Lewis acid-assisted cleavage |

| Hydrobromic Acid (HBr) | Heating (approx. 130°C) with 47% aqueous HBr, often with acetic acid as a co-solvent | Brønsted acid-catalyzed Sₙ2 reaction |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (beyond nitration)

The benzene ring of this compound is substituted with three distinct groups that collectively influence the outcome of electrophilic aromatic substitution (EAS) reactions. The interplay of their electronic and steric effects dictates the position of an incoming electrophile.

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of EAS reactions on this substrate is determined by the directing effects of the methoxy, nitro, and tert-butoxycarbonyl groups.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-directing group. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing group. It deactivates the ring towards electrophilic attack by strongly withdrawing electron density through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack.

tert-Butoxycarbonyl Group (-COOC(CH₃)₃): Similar to the nitro group, the tert-butoxycarbonyl group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring, reducing its reactivity towards electrophiles and directing incoming substituents to the meta position.

In this compound, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions meta to the nitro group are C1 and C5 (already substituted) and C3 (already substituted). The positions meta to the tert-butoxycarbonyl group are C2 and C6.

Therefore, the directing effects of the substituents are as follows:

Methoxy group directs to: C2, C4, C6

Nitro group directs to: C1, C3, C5 (all occupied)

tert-Butoxycarbonyl group directs to: C2, C6

Considering these directing effects, electrophilic substitution is most likely to occur at the C2, C4, or C6 positions. The C2 and C6 positions are ortho to the activating methoxy group and meta to the deactivating tert-butoxycarbonyl group. The C4 position is para to the activating methoxy group. The powerful deactivating effect of the nitro group at C5 significantly reduces the reactivity of the adjacent C4 and C6 positions.

Exploiting Ortho-Effects and Steric Hindrance for Selective Reactions

The bulky tert-butyl group of the ester functionality exerts significant steric hindrance, which can be exploited to achieve regioselectivity in chemical reactions. This steric bulk can hinder the approach of reagents to the nearby ortho positions.

In the context of electrophilic aromatic substitution on this compound, the C2 and C6 positions are ortho to the methoxy group. While electronically activated, these positions are also subject to steric hindrance from the adjacent substituents, particularly the bulky tert-butyl ester at C1. The C6 position is flanked by the nitro group at C5, which also contributes to steric crowding. This steric hindrance can make the C4 position, which is para to the methoxy group and less sterically encumbered, the more favorable site for electrophilic attack, especially with bulky electrophiles.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tert-Butyl 3-methoxy-5-nitrobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The protons at positions 2, 4, and 6 of the aromatic ring are expected to exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy (B1213986) group significantly influence the shielding and deshielding of these protons.

The tert-butyl group gives rise to a sharp singlet in the upfield region of the spectrum, integrating to nine protons, a hallmark of its chemical equivalence. The methoxy group protons also appear as a singlet, typically in the range of 3.8-4.0 ppm, integrating to three protons. The precise chemical shifts and coupling constants (J-values) between the aromatic protons are critical for confirming the 1,3,5-substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Ar-H (Position 2) | 7.8 - 8.2 | t | J ≈ 2.0 |

| Ar-H (Position 4) | 7.5 - 7.9 | t | J ≈ 2.0 |

| Ar-H (Position 6) | 8.2 - 8.6 | t | J ≈ 2.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -C(CH₃)₃ | 1.5 - 1.7 | s | - |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are indicative of the electronic effects of the substituents. The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded, appearing at a downfield chemical shift. Conversely, the carbon bearing the methoxy group (C-3) will be shielded. The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically in the range of 160-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methoxy carbon, will have distinct signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 163 - 166 |

| C-3 (Ar-OCH₃) | 158 - 161 |

| C-5 (Ar-NO₂) | 147 - 150 |

| C-1 (Ar-CO) | 132 - 135 |

| C-2 (Ar-H) | 115 - 118 |

| C-4 (Ar-H) | 112 - 115 |

| C-6 (Ar-H) | 120 - 123 |

| -OC (CH₃)₃ | 82 - 85 |

| -OCH₃ | 55 - 58 |

| -C(C H₃)₃ | 27 - 30 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are invaluable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the aromatic protons, confirming their proximity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring, as well as for the methoxy and tert-butyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. For instance, it would show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the methoxy protons to the C-3 aromatic carbon. These correlations are instrumental in assembling the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms. For example, a NOESY experiment could show through-space interactions between the methoxy protons and the adjacent aromatic protons at positions 2 and 4.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound, HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds precisely to the calculated exact mass of the molecular formula C₁₂H₁₅NO₅. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z |

|---|---|---|

| C₁₂H₁₅NO₅ | 253.0950 | (Predicted to be within a few ppm of the calculated value) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional moieties. The strong absorption band of the carbonyl group (C=O) of the ester is expected in the region of 1720-1740 cm⁻¹. The nitro group (NO₂) will exhibit two distinct, strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The C-O stretching vibrations of the ester and ether linkages would also be present. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 |

| NO₂ (Symmetric Stretch) | 1340 - 1380 |

| Ar-O-C (Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

| C-O (Ester) | 1100 - 1300 |

| Ar-H (Stretch) | 3000 - 3100 |

| C-H (Aliphatic Stretch) | 2850 - 2980 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The structural features of this compound, comprising a substituted benzene ring with ester, methoxy, and nitro functional groups, dictate the selection of appropriate chromatographic methods for its analysis. The presence of a UV-absorbing chromophore (the nitroaromatic system) and its potential for volatility after derivatization make it amenable to both HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the purity assessment of non-volatile or thermally labile compounds like this compound. It is particularly well-suited for monitoring the progress of its synthesis, for instance, in the esterification of 3-methoxy-5-nitrobenzoic acid or the nitration of a precursor.

Research Findings:

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from potential impurities, which may include the starting materials (e.g., 3-methoxy-5-nitrobenzoic acid) or by-products from the reaction. The presence of the nitroaromatic ring allows for sensitive detection using a UV detector, likely at a wavelength around 254 nm where such systems strongly absorb. researchgate.net The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

In the context of reaction monitoring, HPLC can be used to track the disappearance of starting materials and the appearance of the product over time. For example, in the synthesis of related nitrobenzoic acid derivatives, HPLC has been utilized to determine the ratio of isomers formed during the reaction, highlighting its utility in assessing reaction selectivity.

Hypothetical HPLC Parameters for Purity Assessment:

| Parameter | Suggested Conditions |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds, providing both separation and structural identification. While this compound itself may have limited volatility due to its molecular weight, it is generally amenable to GC-MS analysis. This method is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Research Findings:

Specific GC-MS studies on this compound are not prominent in the available literature. However, the analysis of related benzoate (B1203000) esters and nitroaromatic compounds by GC-MS is well-established. For instance, GC-MS has been effectively used for the analysis of various benzoate derivatives in food products. nist.gov Given the structure of this compound, it is expected to be sufficiently thermally stable for GC analysis.

A typical GC-MS analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and introduced onto a capillary column. The column, often a non-polar or medium-polarity phase like a DB-5ms, separates compounds based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization) and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound by comparison with spectral libraries or through manual interpretation.

For this compound, the mass spectrum would be expected to show a molecular ion peak, as well as characteristic fragment ions corresponding to the loss of the tert-butyl group, the methoxy group, and the nitro group. This fragmentation pattern is invaluable for confirming the structure of the synthesized compound and for identifying any related impurities.

Hypothetical GC-MS Parameters for Structural Confirmation:

| Parameter | Suggested Conditions |

| GC System | Gas chromatograph coupled to a mass spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Ion Source Temp. | 230 °C |

This table presents a hypothetical but representative set of GC-MS conditions based on methods for structurally similar compounds.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Methoxy 5 Nitrobenzoate and Its Analogues

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to describing the arrangement of electrons and the nature of chemical bonds within a molecule. These studies provide insights into geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are frequently used to determine the optimized geometry and electronic properties of the ground state. For substituted benzoates, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311+G(d,p) is commonly employed to yield reliable results. researchgate.net

In a typical DFT study of tert-butyl 3-methoxy-5-nitrobenzoate, the initial step would be a geometry optimization to find the lowest energy arrangement of atoms. This calculation provides key structural parameters. The electron-withdrawing nitro group and electron-donating methoxy (B1213986) group create a push-pull electronic effect on the benzene (B151609) ring, which influences bond lengths and angles. The bulky tert-butyl group also imposes significant steric constraints.

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C-N (Nitro) Bond Length | ~1.48 Å | Bond connecting the nitro group to the aromatic ring. |

| C-O (Methoxy) Bond Length | ~1.36 Å | Bond connecting the methoxy group to the aromatic ring. |

| C=O (Carbonyl) Bond Length | ~1.21 Å | Double bond of the ester carbonyl group. |

| O-C (tert-Butyl) Bond Length | ~1.48 Å | Single bond connecting the ester oxygen to the tert-butyl group. |

| C-C-C (Ring) Bond Angle | ~120° | Internal bond angles of the benzene ring, with slight distortions due to substituents. |

Note: These values are illustrative and based on typical DFT results for similar substituted aromatic compounds.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for dissecting electronic configurations. Highly correlated ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate descriptions of electron correlation effects, which are crucial for understanding systems with complex electronic features like nitroaromatics. nist.govrsc.org

These methods are computationally more intensive but can be used to study specific aspects, such as the energetics of reaction pathways or the precise nature of frontier molecular orbitals (HOMO and LUMO). For this compound, ab initio calculations could precisely quantify the electronic influence of the competing nitro and methoxy substituents on the aromatic system. nist.gov Studies on related systems, like nitrosourea, have shown that such methods can effectively model how cation interactions perturb electron distribution, a principle that can be extended to understand intermolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org MEP analysis is instrumental in understanding intermolecular interactions. mdpi.commdpi.com

For this compound, the MEP map would reveal distinct regions of positive and negative potential:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potentials are expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester functionality. mdpi.comresearchgate.net These sites are the primary locations for hydrogen bonding and other electrophilic interactions.

Positive Regions (Blue): These electron-poor areas indicate sites for nucleophilic attack. The most positive potential would likely be found around the hydrogen atoms of the aromatic ring, influenced by the strong electron-withdrawing effect of the adjacent nitro group. mdpi.com

Table 2: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Nitro Group Oxygens | Highly Negative | Site for electrophilic attack / H-bond acceptor |

| Carbonyl Oxygen | Negative | Site for electrophilic attack / H-bond acceptor |

| Methoxy Oxygen | Moderately Negative | Potential H-bond acceptor site |

| Aromatic Protons | Positive | Site for nucleophilic attack |

Note: The MEP surface provides a qualitative and quantitative guide to the molecule's reactivity patterns. rsc.org

Investigation of Aromaticity and Resonance Effects

The substituents on the benzene ring significantly modulate its aromaticity and the nature of its resonance structures. The nitro group is a strong deactivating, electron-withdrawing group, while the methoxy group is an activating, electron-donating group. libretexts.org This "push-pull" arrangement in the 1,3,5-substitution pattern leads to complex resonance effects.

The nitro group withdraws electron density from the ring, particularly from the ortho and para positions, through a strong negative resonance (-R) and inductive (-I) effect. Conversely, the methoxy group donates electron density via a positive resonance (+R) effect. Computational methods can quantify these effects by analyzing bond lengths and electron population. Aromaticity itself can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A less negative NICS value compared to benzene would indicate a reduction in aromaticity. Studies on substituted carbazoles show that heteroatoms and substituents can reduce the aromaticity of adjacent rings, which in turn affects electronic properties like triplet energy. rsc.org This principle suggests the electronic interplay in this compound will likewise influence its photophysical properties.

Conformational Analysis and Energy Minima Studies

Conformational analysis is critical for flexible molecules, and the tert-butyl group is particularly known for its steric bulk, which heavily influences conformational preferences. libretexts.orgchemconnections.org For this compound, the primary points of conformational flexibility are the rotation around the ester C-O single bond and the orientation of the methoxy group.

Computational studies can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and transition states. The steric hindrance between the large tert-butyl group and the protons on the aromatic ring is a dominant factor. The molecule will adopt a conformation that minimizes this steric clash. It is expected that the most stable conformer will have the tert-butyl group oriented away from the plane of the aromatic ring. In studies of similarly bulky groups on cyclohexane (B81311) rings, the energy difference between conformers can be significant, often locking the molecule into a single, preferred shape. libretexts.orgresearchgate.net

Table 3: Hypothetical Conformational Energy Profile

| Dihedral Angle (C_ring-C_ester-O-C_tert-butyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| ~90° | 0 (Global Minimum) | Staggered conformation, minimizing steric clash between the tert-butyl group and the ring. |

Note: Values are illustrative, representing the expected energetic landscape due to the bulky tert-butyl group.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide reliable predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts for this compound would reflect its electronic structure:

1H NMR: The aromatic protons would be significantly deshielded (shifted downfield) due to the electron-withdrawing nitro group. The proton situated between the methoxy and nitro groups would experience competing effects. The nine protons of the tert-butyl group would appear as a sharp singlet, shielded due to their aliphatic nature.

13C NMR: The carbon atom attached to the nitro group would be highly deshielded. Conversely, the carbon attached to the electron-donating methoxy group would be shielded relative to an unsubstituted carbon.

Theoretical predictions often show a strong linear correlation with experimental data, making them a valuable tool for assigning complex spectra. mdpi.comnih.gov

Table 4: Predicted vs. Representative Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Representative Experimental δ (ppm) |

|---|---|---|

| Aromatic H (ortho to NO2) | 8.5 - 8.8 | ~8.6 |

| Aromatic H (ortho to COOtBu) | 8.0 - 8.3 | ~8.1 |

| Methoxy H | 3.9 - 4.1 | ~3.9 |

| tert-Butyl H | 1.5 - 1.7 | ~1.6 |

| Carbonyl C | 163 - 166 | ~164 |

| Aromatic C-NO2 | 148 - 151 | ~149 |

| Aromatic C-OMe | 155 - 158 | ~156 |

| tert-Butyl C (quaternary) | 82 - 85 | ~83 |

Note: Predicted values are based on typical GIAO-DFT calculations. Representative experimental values are based on analogous structures.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms and the fleeting nature of transition states, offering insights that are often inaccessible through experimental means alone. For this compound and its analogues, theoretical investigations primarily focus on elucidating the pathways of common reactions such as hydrolysis. These studies are crucial for understanding the compound's stability and reactivity.

The prevailing mechanism for the base-catalyzed hydrolysis of benzoate (B1203000) esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. Computational studies on analogous systems have extensively modeled this pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the tert-butoxide as the leaving group and yielding the benzoate anion.

Density Functional Theory (DFT) is a commonly employed computational method to map the potential energy surface of such reactions. These calculations help in identifying the geometries of the reactants, intermediates, products, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

For a molecule like this compound, the substituents on the aromatic ring and the bulky tert-butyl group significantly influence the reaction energetics. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which can partially counteract the effect of the nitro group. The precise impact of these substituents depends on their positions relative to the ester functionality.

The steric hindrance imposed by the large tert-butyl group is another critical factor. While this group can make the approach of the nucleophile to the carbonyl carbon more difficult, it also plays a role in the stability of the tetrahedral intermediate and the subsequent departure of the tert-butoxide leaving group. Computational studies on sterically hindered esters have shown that the energy barrier for the formation of the tetrahedral intermediate is often the rate-determining step.

While specific computational data for this compound is not extensively available in the literature, data from analogous substituted benzoate esters can provide valuable insights. The table below summarizes typical activation energies for the base-catalyzed hydrolysis of related benzoate esters, illustrating the influence of substituents.

| Compound | Substituent Effects | Typical Calculated Activation Energy (kcal/mol) for BAC2 Hydrolysis |

| Methyl Benzoate | Reference Compound | 15 - 20 |

| Methyl 4-nitrobenzoate | Strong electron-withdrawing group | 12 - 17 |

| Methyl 4-methoxybenzoate | Electron-donating group | 17 - 22 |

| tert-Butyl Benzoate | Steric hindrance | 18 - 25 |

Note: The values presented are illustrative and based on computational studies of analogous compounds. The actual activation energy for this compound would be a composite of these electronic and steric effects.

Transition state analysis for the BAC2 mechanism of benzoate esters typically reveals a structure where the incoming nucleophile and the departing alkoxide group are partially bonded to the central carbonyl carbon. The geometry around this carbon atom is distorted from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state. The bond lengths and angles in the transition state provide a detailed picture of the bond-making and bond-breaking processes. For this compound, the transition state would be further influenced by the electronic distribution governed by the methoxy and nitro groups.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in the Synthesis of Complex Molecules

The strategic placement of the methoxy (B1213986) and nitro groups, along with the tert-butyl ester, makes tert-butyl 3-methoxy-5-nitrobenzoate a molecule with significant synthetic potential. The nitro group can be readily transformed into an amine, and the tert-butyl ester can be cleaved under specific conditions, opening pathways to a variety of substituted aromatic compounds.

Precursor to Substituted Anilines and Phenols

The chemical structure of this compound allows for its conversion into valuable substituted anilines and phenols, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry. This reaction would convert this compound into tert-butyl 3-amino-5-methoxybenzoate. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Table 1: Representative Reduction of Aromatic Nitro Compounds to Anilines

| Reagent/Catalyst | Conditions | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temp. | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | nih.gov |

| Fe, NH₄Cl | Methanol/Water, Reflux | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | mdpi.com |

Furthermore, the methoxy group, in conjunction with the ester, offers a route to substituted phenols. While direct demethylation can be challenging, a sequence involving hydrolysis of the ester to the corresponding carboxylic acid, followed by potential demethylation or other functional group interconversions, could yield 3-hydroxy-5-nitrobenzoic acid derivatives. These derivatives are valuable in their own right as synthetic intermediates.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The derivatives of this compound, particularly the amino-substituted version, are excellent candidates for the synthesis of a wide array of heterocyclic systems.

For instance, the resulting tert-butyl 3-amino-5-methoxybenzoate possesses a nucleophilic amino group and a benzene (B151609) ring that can participate in various cyclization reactions. This intermediate could be used to construct fused heterocyclic systems, such as benzoxazoles, benzimidazoles, or quinolines, depending on the reaction partner. The presence of the methoxy and ester groups provides additional handles for further chemical modification. For example, the reaction of an ortho-amino phenol (B47542) with a carboxylic acid or its derivative is a classic method for synthesizing benzoxazoles. While the starting compound is not an ortho-amino phenol, its derivatives could potentially be manipulated to form such structures.

Contributions to Polymer Chemistry and Advanced Materials Development

Although direct polymerization of this compound is not documented, its structural features suggest potential applications in polymer science, either through incorporation into polymer backbones or by functionalizing polymer surfaces.

Incorporation into Polymer Backbones as Monomeric Units

To be used as a monomer, this compound would require modification to introduce a polymerizable group, such as a vinyl or acrylic moiety. For instance, the aromatic ring could potentially undergo reactions like vinylation or acylation to introduce a reactive site for polymerization.

A more plausible route involves the transformation of the initial compound into a derivative that can be polymerized. For example, reduction of the nitro group to an amine, followed by reaction with acryloyl chloride, would yield a polymerizable acrylamide (B121943) monomer. The resulting polymer would have pendant tert-butyl benzoate (B1203000) groups, which could be hydrolyzed to poly(acrylic acid) derivatives. Such polymers with carboxylic acid side chains have applications as superabsorbents, ion-exchange resins, and drug delivery systems.

Table 2: Polymerization of Functional Monomers

| Monomer | Polymerization Method | Polymer | Potential Application | Reference |

|---|---|---|---|---|

| tert-Butyl acrylate | Atom Transfer Radical Polymerization (ATRP) | Poly(tert-butyl acrylate) | Precursor to poly(acrylic acid) | cmu.edu |

| n-Butyl acrylate | Nitroxide Mediated Polymerization (NMP) | Poly(n-butyl acrylate) | Adhesives, coatings | researchgate.net |

Functionalization of Polymer Surfaces

The chemical reactivity of the nitro group allows for the potential use of this compound in the surface modification of polymers. The nitro group can be reduced to an amine, which can then be used to covalently attach the molecule to a polymer surface that has been pre-functionalized with reactive groups like epoxides or carboxylic acid chlorides. This would introduce the methoxy and tert-butyl ester functionalities to the surface, altering its properties such as hydrophobicity, and providing sites for further chemical reactions.

Design and Synthesis of Photoactive or Electroactive Molecules

The synthesis of molecules with specific photoactive (light-absorbing or emitting) or electroactive (electron-donating or accepting) properties is a significant area of materials science research. The aromatic nature of this compound, combined with its electronically active substituents, makes it a candidate for the design of such functional molecules.

The nitro group is a strong electron-withdrawing group, while the methoxy group is electron-donating. This "push-pull" electronic arrangement across the benzene ring can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence. While the parent compound itself is not reported as being significantly photoactive, it serves as a scaffold. By chemically modifying the molecule, for example, by extending the conjugation or by coupling it to other chromophores, it is conceivable to design novel dyes or fluorescent probes.

Similarly, the electron-accepting nature of the nitroaromatic system suggests potential applications in the development of electroactive materials. After reduction to the corresponding aniline (B41778), the resulting amino group is a strong electron donor. This allows for the creation of donor-acceptor systems that are essential for organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Variation of the Ester Group (e.g., methyl, ethyl, isopropyl esters)

The reactivity of these esters in reactions such as hydrolysis or aminolysis is expected to follow established trends. The rate of hydrolysis, for instance, would likely decrease with increasing steric bulk of the alkyl group (methyl > ethyl > isopropyl > tert-butyl) due to the increased difficulty of nucleophilic attack at the carbonyl carbon. byjus.com

Table 1: Comparison of 3-Methoxy-5-nitrobenzoate Esters Note: Specific experimental data for all esters is not readily available; this table includes data for related compounds and generally accepted chemical principles.

| Ester Group | Compound Name | Relative Steric Hindrance | Expected Relative Hydrolysis Rate |

|---|---|---|---|

| Methyl | Methyl 3-methoxy-5-nitrobenzoate | Low | Highest |

| Ethyl | Ethyl 3-methoxy-5-nitrobenzoate | Moderate | High |

| Isopropyl | Isopropyl 3-methoxy-5-nitrobenzoate | High | Low |

| tert-Butyl | tert-Butyl 3-methoxy-5-nitrobenzoate | Very High | Lowest |

Positional Isomers and Their Comparative Reactivity (e.g., tert-Butyl 3-methoxy-4-nitrobenzoate)

The positional isomer, tert-butyl 3-methoxy-4-nitrobenzoate, provides a valuable comparison for understanding the influence of substituent placement on the aromatic ring. chemicalbook.combldpharm.comsigmaaldrich.comambeed.com In the parent compound, the nitro group is meta to the methoxy (B1213986) group and the ester group. In the 4-nitro isomer, the nitro group is para to the methoxy group and ortho to the ester.

This difference in substitution pattern significantly alters the electronic properties of the ring. The methoxy group is an activating, ortho-para directing group, while the nitro and ester groups are deactivating, meta-directing groups. wikipedia.org In the 4-nitro isomer, the electron-donating resonance effect of the methoxy group and the electron-withdrawing resonance effect of the nitro group are in direct conjugation, leading to a more polarized molecule compared to the 5-nitro isomer. This increased polarization affects the reactivity in electrophilic aromatic substitution and the acidity of the benzylic protons.

Table 2: Comparison of Positional Isomers

| Property | This compound | tert-Butyl 3-methoxy-4-nitrobenzoate |

|---|---|---|

| CAS Number | Not Available | 123330-91-6 chemicalbook.combldpharm.com |

| Relative Position (Methoxy to Nitro) | Meta (1,3) | Para (1,4) |

| Electronic Influence | Less electronic push-pull effect | Stronger electronic push-pull effect due to conjugation |

| Expected Reactivity in Nucleophilic Aromatic Substitution | Lower | Higher (activated by para-nitro group) |

Alteration of the Nitro Group: Reduction, Substitution, or Multiple Nitration (e.g., tert-Butyl 3,5-dinitrobenzoate)

The nitro group is a versatile functional group that can undergo several transformations.

Reduction: The most common reaction of the aromatic nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H2/Pd, Pt, or Ni), or chemical reductants like iron, zinc, or tin in acidic media. unimi.it More modern and milder methods may involve transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. unimi.it The resulting tert-butyl 3-amino-5-methoxybenzoate is a valuable synthetic intermediate.

Substitution: Direct nucleophilic substitution of the nitro group is generally difficult unless the ring is highly activated by other electron-withdrawing groups.

Multiple Nitration: Introducing a second nitro group onto the ring would be challenging due to the deactivating nature of the existing nitro and ester functionalities. However, starting from 3,5-dinitrobenzoic acid, it is possible to synthesize compounds like tert-butyl 3,5-dinitrobenzoate. chemicalbook.comnih.gov In this dinitro analogue, the electron-withdrawing effect is significantly enhanced, making the aromatic ring highly electron-deficient and more susceptible to nucleophilic attack. medchemexpress.com

Table 3: Comparison of Nitro Group Derivatives

| Compound Name | CAS Number | Key Feature | Impact on Reactivity |

|---|---|---|---|

| tert-Butyl 3-amino-5-methoxybenzoate | Not Available | Amino group (electron-donating) | Activates the ring towards electrophilic substitution. |

| tert-Butyl 3,5-dinitrobenzoate | 5342-97-2 chemicalbook.comnih.gov | Two nitro groups (strongly electron-withdrawing) | Strongly deactivates the ring towards electrophilic substitution; activates towards nucleophilic substitution. medchemexpress.com |

Modification of the Methoxy Group: Demethylation or Alkoxy Chain Extension

The methoxy group can also be a target for modification.

Demethylation: The methyl ether can be cleaved to yield the corresponding phenol (B47542) (tert-butyl 3-hydroxy-5-nitrobenzoate) using strong Lewis acids like boron tribromide (BBr3) or hydrobromic acid (HBr). worktribe.com This transformation from a methoxy to a hydroxyl group drastically changes the compound's properties, introducing acidity and the potential for hydrogen bonding.

Alkoxy Chain Extension: While less common, it is conceivable to synthesize analogues with longer alkoxy chains (e.g., ethoxy, propoxy) by starting with the corresponding 3-alkoxy-5-nitrobenzoic acid. These modifications would systematically alter the lipophilicity and steric profile of the molecule.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of new substituents via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy group is ortho, para-directing and activating, while the ester and nitro groups are meta-directing and deactivating. The positions ortho to the methoxy group (C2 and C6) and meta to both the nitro and ester groups (C2) are the most likely sites for substitution. For instance, the synthesis of tert-butyl 5-methoxy-2-methyl-3-nitrobenzoate demonstrates the introduction of a methyl group onto the ring. bldpharm.com The position of this new substituent would be determined by the specific reaction conditions and the nature of the electrophile.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Modeling

While specific QSAR studies for this compound were not found in the reviewed literature, the derivatives discussed provide an ideal dataset for such an analysis. A QSAR study would aim to build a mathematical model that correlates the structural properties of these molecules with their chemical reactivity or a specific biological activity.

This would involve:

Descriptor Calculation: Quantifying various electronic, steric, and hydrophobic properties for each derivative. Examples include Hammett constants (σ) for the substituents, molar refractivity (MR) for steric bulk, and the partition coefficient (logP) for lipophilicity.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates these descriptors to an observed activity (e.g., reaction rate, binding affinity).

Validation: Testing the model's predictive power using internal and external validation techniques.

Such a model could predict the reactivity of novel, unsynthesized derivatives, thereby guiding future research and development efforts in a more efficient, targeted manner.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic esters like tert-Butyl 3-methoxy-5-nitrobenzoate to minimize environmental impact and enhance safety. carlroth.com Traditional nitration methods often rely on a stoichiometric mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste and presents handling hazards. researchgate.netnumberanalytics.com Modern research seeks to replace these harsh reagents with more environmentally benign alternatives.

Key green chemistry strategies being explored include: